N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide
Description
This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene ring. The core structure is substituted with a 3,3-dimethyl-4-oxo group on the oxazepine ring and a 2-ethoxy-5-methylbenzenesulfonamide moiety at the 7-position.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-17-8-6-13(2)10-18(17)28(24,25)22-14-7-9-16-15(11-14)21-19(23)20(3,4)12-27-16/h6-11,22H,5,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAFYWCFQZBLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazepine ring, followed by sulfonamide formation. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to simplify the structure or prepare it for further reactions.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs, based on available data, share the benzo[b][1,4]oxazepine scaffold but differ in substituent groups and functionalization. Key examples include:
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide (CAS 921862-89-7)
Comparison :
- The benzamide group (vs. sulfonamide in the target compound) reduces molecular weight and alters polarity.
- Ethyl substitution at the 5-position may influence conformational flexibility compared to the target compound’s unsubstituted 5-position.
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide (CAS 921996-15-8)
Comparison :
- The sulfonamide group at the 8-position (vs.
- The 4-propoxy group (vs. 2-ethoxy in the target compound) introduces a longer alkoxy chain, likely increasing hydrophobicity.
Structural and Functional Implications
Table 1: Key Structural Differences
Key Observations:
Positional Isomerism : Substitution at the 7- vs. 8-position may lead to divergent biological interactions due to spatial orientation changes.
Alkoxy Chain Length : The propoxy group in Analog 2 increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structural features contribute to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic targets, and comparative analysis with related compounds.
Structural Characteristics
The compound features a benzoxazepine core integrated with a sulfonamide group. The structural formula can be represented as follows:
This structure is characterized by:
- A benzoxazepine ring , which is known for its diverse pharmacological properties.
- Sulfonamide functionality , which enhances its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
1. Inhibition of Enzymatic Activity
The compound has shown potent inhibitory effects against specific enzymes involved in metabolic pathways. For instance:
- Farnesyl diphosphate synthase (FPPS) : Inhibition of FPPS is critical in cholesterol biosynthesis and has implications in cancer therapy. Studies have reported IC50 values indicating strong inhibitory potential against this enzyme .
2. Antimicrobial Properties
The compound's sulfonamide group contributes to its antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
3. Antiparasitic Activity
Research has indicated that the compound can inhibit the growth of parasitic organisms by targeting specific metabolic pathways. For example:
- It has been evaluated for its effects on Leishmania species, showing promising results in inhibiting their growth .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Lacks sulfonamide group; different biological activity profile |
| N-(5-fluoro-benzoxazepin) | Structure | Fluorine substitution alters reactivity and solubility |
| N-(3-methylbenzamide) | Structure | Simpler structure; limited therapeutic applications |
This comparison highlights how structural variations influence biological activity and therapeutic potential.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C (cyclization step) | Prevents side reactions | |
| Solvent | DMF or THF | Enhances solubility | |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | Accelerates coupling | |
| Purification Method | Gradient column chromatography | Removes unreacted intermediates |
What analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
Advanced spectroscopic and chromatographic methods are essential:
Q. Table 2: Analytical Workflow
How can contradictory biological activity data across studies be resolved?
Answer:
Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
- Metabolite Profiling : LC-MS to rule out degradation products interfering with results .
- Target Validation : siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., kinase inhibition) .
Q. Table 3: Cross-Study Activity Comparison
| Study | Reported Activity (IC₅₀) | Assay System | Potential Confounder |
|---|---|---|---|
| A (2023) | 5 µM (Anticancer) | HeLa cells, MTT assay | High DMSO concentration (2%) |
| B (2025) | 20 µM (Antimicrobial) | E. coli MIC assay | Impurity from incomplete synthesis |
What reaction pathways are feasible for functionalizing the oxazepine core?
Answer:
The oxazepine ring and sulfonamide group enable diverse reactivity:
- Oxidation : KMnO₄ converts allyl groups (if present) to carboxylic acids .
- Reduction : NaBH₄ reduces ketones to alcohols, altering ring conformation .
- Electrophilic Substitution : Bromination (Br₂/FeBr₃) at the benzene ring for SAR studies .
Q. Table 4: Reaction Optimization Guidelines
| Reaction | Reagents/Conditions | Key Product | Yield (%) | Reference |
|---|---|---|---|---|
| Allyl Oxidation | KMnO₄, H₂O, 0°C | Carboxylic acid derivative | 65–70 | |
| Ketone Reduction | NaBH₄, MeOH, RT | Secondary alcohol | 80–85 | |
| Bromination | Br₂ (1 eq), FeBr₃, DCM | 3-Bromo-substituted analog | 50–60 |
How can computational methods elucidate its mechanism of enzyme inhibition?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like SYK kinase:
- Docking : Identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
- Free Energy Calculations : MM-PBSA quantifies binding affinity changes for mutants .
- Experimental Validation : Surface plasmon resonance (SPR) confirms computed KD values .
Q. Table 5: Computational vs. Experimental Data
| Target | Computed KD (nM) | Experimental KD (SPR) | Discrepancy (%) |
|---|---|---|---|
| SYK Kinase | 15.2 | 18.7 | 19 |
| HDAC8 | 230 | 210 | 9 |
What strategies improve solubility for in vivo studies without altering bioactivity?
Answer:
- Prodrug Design : Phosphate esterification of hydroxyl groups enhances aqueous solubility .
- Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) improves bioavailability .
- Co-solvents : 10% PEG-400 in saline maintains stability during IV administration .
How does the substitution pattern on the benzene ring influence biological activity?
Answer:
Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position enhance target affinity:
- Methoxy vs. Ethoxy : Ethoxy groups improve membrane permeability (logP ↑ 0.5) .
- Methyl vs. Trifluoromethyl : -CF₃ increases SYK inhibition 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
